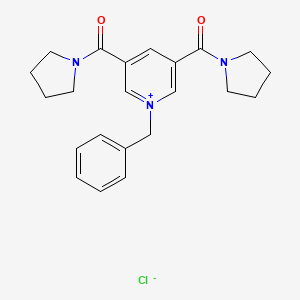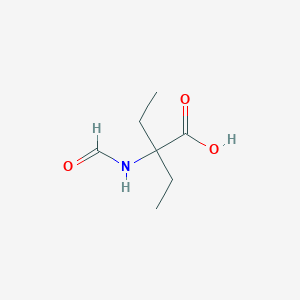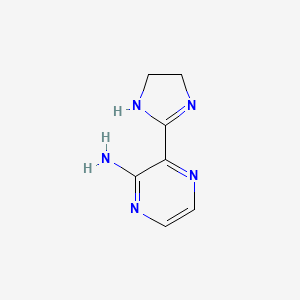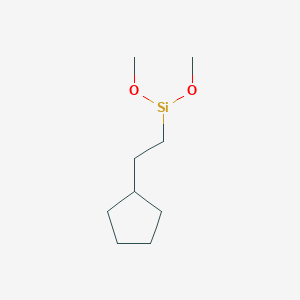
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is an organic compound with the molecular formula C₁₀H₁₈O₄. This compound belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones. The structure of this compound includes a dioxolane ring fused with a propanoic acid ester, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the following steps:
Formation of the Dioxolane Ring: The aldehyde or ketone reacts with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring.
Esterification: The resulting dioxolane compound is then esterified with butanol in the presence of an acid catalyst to form the butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The ester functional group can be reduced to alcohols without affecting the dioxolane ring.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Used in the production of polymers and resins due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester involves its ability to undergo hydrolysis and release the active components. The dioxolane ring provides stability, while the ester group can be hydrolyzed under acidic or basic conditions to release the corresponding acid and alcohol . This hydrolysis reaction is catalyzed by esterases in biological systems, making it a potential prodrug.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester
- Propanoic acid, 2-methyl-, butyl ester
Uniqueness
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to its ethyl and methyl counterparts. The butyl ester group offers different solubility and hydrolysis rates, making it suitable for specific applications in drug delivery and polymer production.
Propriétés
Numéro CAS |
132087-08-2 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
butyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C11H20O4/c1-3-4-7-13-10(12)5-6-11(2)14-8-9-15-11/h3-9H2,1-2H3 |
Clé InChI |
IKJOYSRYKINCGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
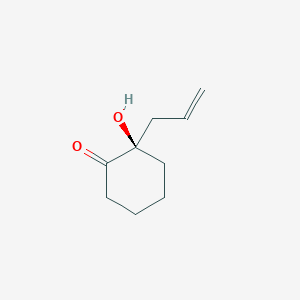

![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)
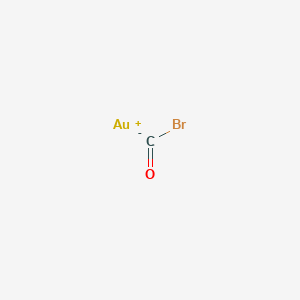
![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
